Tiflamizole

NSAID potency adjuvant arthritis indomethacin comparator

Tiflamizole is a fluorinated diarylamidazole sulfone non-steroidal anti-inflammatory drug (NSAID) originally patented by DuPont, with the IUPAC name 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole and molecular formula C₁₇H₁₀F₆N₂O₂S. It is the sulfone oxidation-state member of the 4,5-diaryl-2-(substituted thio)-1H-imidazole chemical series and was advanced to clinical evaluation as an anti-arthritic agent based on its exceptional potency relative to indomethacin in the rat adjuvant arthritis model.

Molecular Formula C17H10F6N2O2S
Molecular Weight 420.3 g/mol
CAS No. 62894-89-7
Cat. No. B1221566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiflamizole
CAS62894-89-7
Synonyms4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole
tiflamizole
Molecular FormulaC17H10F6N2O2S
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F
InChIInChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25)
InChIKeyXUOAKFNMJMYKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiflamizole (CAS 62894-89-7) for Anti-Inflammatory Research and Procurement: Core Identity, Class Position, and Differentiation Rationale


Tiflamizole is a fluorinated diarylamidazole sulfone non-steroidal anti-inflammatory drug (NSAID) originally patented by DuPont, with the IUPAC name 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole and molecular formula C₁₇H₁₀F₆N₂O₂S [1]. It is the sulfone oxidation-state member of the 4,5-diaryl-2-(substituted thio)-1H-imidazole chemical series and was advanced to clinical evaluation as an anti-arthritic agent based on its exceptional potency relative to indomethacin in the rat adjuvant arthritis model [2]. The compound is distinguished from common NSAIDs by its unique tetrafluoroethylsulfonyl pharmacophore at the imidazole 2-position and an extraordinarily prolonged human plasma elimination half-life exceeding 21 days [3].

Why Generic NSAID or Same-Class Substitution Cannot Replicate Tiflamizole's Pharmacophore-Specific Performance


Tiflamizole's 4,5-diarylimidazole scaffold bearing a tetrafluoroethylsulfonyl group at C2 constitutes a pharmacophore distinct from indomethacin (indole acetic acid), piroxicam (oxicam benzothiazine), ibuprofen (propionic acid), or sulindac (indene acetic acid) [1]. Even within the same 4,5-diaryl-2-(substituted thio)-1H-imidazole series, the sulfur oxidation state—sulfide, sulfoxide, or sulfone—dramatically modulates both anti-inflammatory potency and pharmacokinetic behavior, rendering simple subclass interchange unreliable [2]. Most critically, tiflamizole's mean plasma elimination half-life of 21.6 ± 9 days exceeds that of all conventional NSAIDs by one to two orders of magnitude, defining a clinical pharmacokinetic profile that cannot be approximated by any commercially available NSAID alternative [3].

Tiflamizole (CAS 62894-89-7) Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Anti-Inflammatory Potency: Tiflamizole 8-Fold More Potent Than Indomethacin in the Rat Adjuvant Arthritis Model

In the rat adjuvant-induced arthritis assay, tiflamizole (designated compound 8d in the original study) achieved an 8-fold greater anti-inflammatory potency than indomethacin when both compounds were administered orally within the same experimental series [1]. This head-to-head comparison was assessed using the established adjuvant arthritis ED₅₀ endpoint, with paw swelling as the primary outcome measure. Additionally, several other 4,5-diaryl-2-(substituted thio)-1H-imidazole analogs were found to be more potent than phenylbutazone, but only the sulfone (tiflamizole) reached the 8× indomethacin potency threshold.

NSAID potency adjuvant arthritis indomethacin comparator

Human Plasma Elimination Half-Life: Tiflamizole t½ Exceeds Conventional NSAIDs by 10- to 260-Fold

Tiflamizole exhibits a mean plasma elimination half-life of 21.6 ± 9 days (range 11.8–49.5 days) in 17 subjects with rheumatoid arthritis, following first-order elimination kinetics [1]. For comparison, indomethacin has a human elimination half-life of approximately 4.5 hours (2.6–11.2 h range) [2], piroxicam approximately 50 hours (~2.1 days) [3], and ibuprofen approximately 2 hours [4]. This translates to a half-life approximately 115-fold longer than indomethacin, 10-fold longer than piroxicam, and 260-fold longer than ibuprofen. Tiflamizole is not metabolized or excreted in urine, and its elimination was shown to be loosely related to stool frequency; concurrent cholestyramine administration reduced the half-life to 4.1 days in one subject [1].

pharmacokinetics elimination half-life NSAID chronic dosing

Gastrointestinal Safety Margin: Tiflamizole Rat Toxicity Profile Superior to Piroxicam, Ibuprofen, and Sulindac

Short-term oral toxicity studies in rats indicated that the margin of safety of tiflamizole is greater than that for piroxicam, ibuprofen, or sulindac [1]. This qualitative safety ranking derives from preclinical assessments of gastrointestinal tolerability—a critical liability of conventional NSAIDs arising from cyclooxygenase-1 (COX-1) inhibition in the gastric mucosa. Although precise quantitative safety ratios (e.g., LD₅₀/ED₅₀ or ulcerogenic dose ratios) are not publicly available from the condensed NCATS summary, the consistent ranking across three structurally diverse NSAID comparators supports a differentiated gastrointestinal safety profile warranting further investigation.

NSAID safety margin gastrointestinal toxicity preclinical toxicology

Sulfone Oxidation State at Imidazole C2 Required for Maximal Anti-Arthritic Potency Within the 4,5-Diarylimidazole Series

Within the 4,5-diaryl-2-(substituted thio)-1H-imidazole series evaluated by Sharpe et al. (1985), the sulfone oxidation state—represented by tiflamizole (compound 8d)—was identified as the most potent anti-arthritic agent, surpassing both the corresponding sulfide and sulfoxide analogs [1]. The structure-activity relationship described in this comparative study demonstrates that progressive oxidation at the sulfur atom (sulfide → sulfoxide → sulfone) increases electron-withdrawing character at the imidazole 2-position, which correlates with enhanced anti-inflammatory potency. While several sulfide and sulfoxide analogs showed activity greater than phenylbutazone, only the sulfone achieved the 8-fold potency advantage over indomethacin that ultimately motivated the clinical development track for tiflamizole [1].

structure-activity relationship sulfone pharmacophore imidazole oxidation state

Tiflamizole (CAS 62894-89-7): Best-Fit Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Preclinical Chronic Rheumatoid Arthritis Models Requiring Sustained Anti-Inflammatory Coverage with Infrequent Dosing

The 115-fold longer elimination half-life of tiflamizole (21.6 days) relative to indomethacin (4.5 hours) [1] enables dosing intervals of days to weeks rather than hours, making it uniquely suited for chronic adjuvant- or collagen-induced arthritis models in rats where daily oral gavage of short-half-life NSAIDs imposes substantial animal handling stress and personnel burden. Its 8-fold potency advantage over indomethacin in the same adjuvant arthritis model [2] further permits lower absolute dose administration, reducing the risk of dose-dependent gastrointestinal lesions that compromise study endpoints.

Pharmacokinetic-Pharmacodynamic Modeling of Ultra-Long Half-Life NSAIDs and Enterohepatic Drug Recirculation

Tiflamizole's extraordinary 21.6-day elimination half-life, first-order kinetics, absence of renal excretion, and loose correlation with stool frequency [1] make it an ideal probe compound for mechanistic studies of enterohepatic drug recirculation and biliary elimination pathways. The documented reduction of half-life from 21.6 days to 4.1 days upon cholestyramine co-administration [1] provides a built-in experimental tool for modulating drug exposure, offering a tractable system for pharmacokinetic modeling that is unattainable with any conventional NSAID.

Structure-Activity Relationship Studies Centered on 4,5-Diarylimidazole Sulfone Pharmacophores

The class-level evidence that the sulfone oxidation state at the imidazole C2 position is required for maximal anti-arthritic potency within the 4,5-diarylimidazole series [2] positions tiflamizole as the benchmark sulfone reference compound for medicinal chemistry programs exploring diarylimidazole-based anti-inflammatory agents. Procurement of tiflamizole specifically—rather than sulfide or sulfoxide analogs—is essential for establishing the upper-bound potency reference in any SAR exploration of this chemotype.

Comparative NSAID Toxicology Studies Investigating Gastrointestinal Safety Differentiation

The preclinical evidence that tiflamizole's gastrointestinal safety margin in rats exceeds that of piroxicam, ibuprofen, and sulindac [3] supports its selection as a comparator compound in toxicology studies aimed at dissociating anti-inflammatory efficacy from gastric mucosal toxicity. Because gastrointestinal adverse effects are a class-wide limitation of NSAIDs, any compound showing a qualitatively differentiated safety ranking provides a valuable reference point for mechanistic toxicology research and for benchmarking novel gastro-sparing anti-inflammatory candidates.

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